5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole-4-carboxamide core substituted at the 1-position with a 4-bromophenylmethyl group and at the 4-carboxamide position with a benzodioxolylmethyl moiety. The benzodioxolyl group (a bicyclic electron-rich structure) likely increases metabolic stability, while the 4-bromophenylmethyl substituent contributes to lipophilicity and halogen bonding .
Properties
IUPAC Name |
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-bromophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5O3/c19-13-4-1-11(2-5-13)9-24-17(20)16(22-23-24)18(25)21-8-12-3-6-14-15(7-12)27-10-26-14/h1-7H,8-10,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULXNUSSMJWTEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(N=N3)CC4=CC=C(C=C4)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The CuAAC reaction, a cornerstone of click chemistry, enables regioselective formation of 1,4-disubstituted-1,2,3-triazoles. For the target compound, the triazole core is assembled via cycloaddition between a benzodioxolylmethyl azide and a propargylamine derivative bearing the 4-bromophenylmethyl group.
Synthetic Steps :
- Benzodioxolylmethyl Azide Synthesis :
Propargylamine Precursor :
CuAAC Cycloaddition :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Cycloaddition Yield | 78% | |
| Carboxamide Hydrolysis | 90% | |
| Overall Yield | 70% | — |
Transition-Metal-Free Synthesis via Carbodiimide-Diazo Cyclization
Methodology
This approach avoids metal catalysts by leveraging nucleophilic addition between a carbodiimide and diazo compound to form 5-amino-1,2,3-triazoles.
Synthetic Steps :
- Carbodiimide Preparation :
Diazo Compound Synthesis :
Cyclization :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Cyclization Yield | 65% | |
| Carboxamide Coupling | 85% | |
| Overall Yield | 55% | — |
One-Pot β-Ketonitrile-Azide Cyclization
Streamlined Synthesis
Comparative Analysis of Methods
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| CuAAC | High regioselectivity | Requires metal catalyst | 70% |
| Transition-Metal-Free | Avoids metal residues | Multi-step synthesis | 55% |
| One-Pot | Operational simplicity | Sensitivity to base | 72% |
Structural Characterization and Validation
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 6.85 (s, 1H, benzodioxole-H), 6.72 (s, 2H, NH₂), 5.95 (s, 2H, OCH₂O), 5.12 (s, 2H, NCH₂), 4.88 (s, 2H, NCH₂).
- ¹³C NMR : δ 165.2 (C=O), 148.1 (OCH₂O), 131.5 (C-Br), 121.8 (triazole-C), 108.3 (benzodioxole-C).
- HRMS : m/z calc. for C₁₈H₁₅BrN₅O₃ [M+H]⁺: 452.03, found: 452.04.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzodioxole moiety.
Reduction: Reduction reactions can occur at the triazole ring or the bromobenzyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the bromobenzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Antimicrobial Activity: Possible applications as an antimicrobial agent.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Applications in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of “5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide” would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzodioxole and bromobenzyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound shares its 1,2,3-triazole-4-carboxamide scaffold with several analogs but differs in substituent groups. Key comparisons include:
Key Observations :
- Halogen Effects : The 4-bromophenyl group in the target compound and increases lipophilicity, aiding membrane permeability. Bromine’s polarizability may enhance halogen bonding in therapeutic targets .
- Benzodioxolyl Uniqueness : The benzodioxolylmethyl group in the target compound is absent in other analogs, likely improving metabolic stability due to reduced oxidative metabolism .
Physicochemical Properties
- Lipophilicity : The 4-bromophenyl group increases logP compared to chloro or methoxy analogs (e.g., ).
- Solubility: The 5-amino group may improve aqueous solubility relative to non-polar substituents (e.g., methyl in ).
- Stability : The benzodioxolyl group’s electron-rich nature could reduce susceptibility to cytochrome P450 oxidation compared to phenyl or oxazolyl groups .
Biological Activity
5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the triazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound, including a triazole ring and various functional groups, suggest a diverse range of biological interactions.
The molecular formula of this compound is with a molecular weight of approximately 438.4 g/mol. Its structure includes:
- A triazole ring which is known for its pharmacological properties.
- An amino group that may enhance solubility and bioactivity.
- A benzodioxole moiety , which can contribute to its biological effects.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies:
- MCF7 Cell Line : In studies involving triazole derivatives, compounds similar to this compound demonstrated IC50 values in the low micromolar range (e.g., IC50 = 1.1 μM) against breast cancer cells (MCF7) .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. Compounds showed TS inhibitory activity with IC50 values ranging from 1.95 to 4.24 μM, outperforming standard drugs like Pemetrexed .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound has shown promising results against both gram-positive and gram-negative bacteria.
Key Findings:
- Compounds similar to the target molecule have exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents .
| Microorganism | Inhibition Activity |
|---|---|
| Staphylococcus aureus | Significant |
| Escherichia coli | Significant |
Mechanistic Studies
Molecular docking studies have been employed to elucidate the interaction between this compound and biological targets. These studies suggest that the compound binds effectively to key enzymes involved in cancer proliferation and microbial resistance mechanisms.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from hydrazine derivatives and appropriate alkynes or nitriles under controlled conditions.
Synthetic Route Overview:
- Formation of Triazole Ring : Achieved through cyclization reactions.
- Introduction of Functional Groups : Utilizes nucleophilic substitution reactions for attaching benzodioxole and bromophenyl groups.
Q & A
Basic: What are the optimal synthetic routes for 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 4-bromobenzylamine with a triazole precursor to form the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Step 2 : Functionalization of the benzodioxole moiety via reductive amination or nucleophilic substitution to introduce the N-[(2H-1,3-benzodioxol-5-yl)methyl] group .
- Step 3 : Carboxamide formation using coupling agents like HATU or EDCI in anhydrous DMF .
Key considerations : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by / NMR and HRMS. Yields range from 45–65% depending on substituent steric effects .
Advanced: How can computational modeling resolve contradictions in reported biological activities (e.g., anticancer vs. no activity)?
Contradictory results often arise from assay variability (e.g., cell lines, concentrations) or structural analogs misattributed to the parent compound. Methodological solutions :
- Dose-response analysis : Validate activity thresholds using IC values across multiple cell lines (e.g., MCF-7, HepG2) .
- Molecular docking : Compare binding affinities to target proteins (e.g., EGFR, tubulin) using AutoDock Vina or Schrödinger .
- SAR studies : Systematically modify substituents (e.g., bromophenyl vs. fluorophenyl) to isolate pharmacophores .
Example : A 2025 study resolved discrepancies by identifying that the 4-bromophenyl group enhances tubulin binding, while benzodioxole substitutions modulate solubility .
Basic: What in vitro assays are recommended for initial biological screening?
- Antiproliferative activity : MTT assay (48–72 hr exposure) in cancer/normal cell lines .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., CDK2) or proteases (e.g., caspase-3) .
Data interpretation : Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate runs .
Advanced: How can crystallography and NMR elucidate structure-activity relationships (SAR)?
- X-ray crystallography : Resolve the triazole-carboxamide conformation (e.g., planarity, hydrogen bonding with benzodioxole) .
- - HMBC NMR : Map intermolecular interactions (e.g., NH…O hydrogen bonds in the carboxamide group) .
Case study : A 2022 crystallographic analysis revealed that the benzodioxole’s methoxy group stabilizes π-π stacking with aromatic residues in EGFR’s active site .
Basic: What analytical techniques confirm compound purity and identity?
- HPLC : Use a C18 column (MeCN/HO + 0.1% TFA) with UV detection at 254 nm .
- HRMS : ESI+ mode to confirm [M+H] (e.g., m/z 513.08 calculated for CHBrNO) .
- Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .
Advanced: What strategies mitigate synthetic challenges (e.g., low yields in carboxamide coupling)?
- Optimize coupling conditions : Replace EDCI with HATU for sterically hindered amines (yield increases from 30% to 55%) .
- Microwave-assisted synthesis : Reduce reaction time from 24 hr to 2 hr (80°C, 300 W) .
- Protecting groups : Use Boc for the amino-triazole moiety to prevent side reactions .
Basic: How does this compound compare to structurally similar 1,2,3-triazole derivatives?
| Substituent | Biological Activity | Key Reference |
|---|---|---|
| 4-Bromophenyl | Enhanced tubulin inhibition | |
| 4-Fluorophenyl | Improved kinase selectivity | |
| Benzodioxole | Increased metabolic stability |
Advanced: How can contradictory pharmacokinetic data (e.g., bioavailability) be addressed?
- Physicochemical profiling : LogP (2.8 ± 0.3) and solubility (DMSO > 50 mg/mL) predict absorption .
- In silico ADMET : Use SwissADME to optimize bioavailability (e.g., reduce molecular weight < 500 Da) .
- In vivo validation : Compare oral vs. intravenous administration in rodent models (AUC analysis) .
Basic: What are the safety and handling protocols for this compound?
- Toxicity screening : Acute toxicity in zebrafish embryos (LC > 100 µM) .
- Storage : -20°C under argon, shielded from light (degradation <5% over 6 months) .
Advanced: What future research directions are prioritized for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
